molecular formula C21H23FN4S B4363597 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea

Cat. No.: B4363597
M. Wt: 382.5 g/mol
InChI Key: YJOWBLVTGJUYCR-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with methyl and benzyl groups, as well as a fluorobenzyl group attached to the thiourea moiety

Preparation Methods

The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 2-methylbenzyl chloride to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) to facilitate the nucleophilic substitution reactions .

Chemical Reactions Analysis

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted thiourea derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate derivatives

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, analgesic, and anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. The presence of the pyrazole and thiourea moieties allows for strong binding interactions, which contribute to its biological activity .

Comparison with Similar Compounds

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4S/c1-14-6-4-5-7-18(14)13-26-16(3)20(15(2)25-26)24-21(27)23-12-17-8-10-19(22)11-9-17/h4-11H,12-13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOWBLVTGJUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea

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